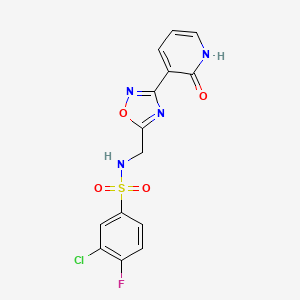

![molecular formula C16H13FN2O B2546552 9b-(4-氟苯基)-1,2,3,9b-四氢-5H-咪唑并[2,1-a]异吲哚-5-酮 CAS No. 5964-48-7](/img/structure/B2546552.png)

9b-(4-氟苯基)-1,2,3,9b-四氢-5H-咪唑并[2,1-a]异吲哚-5-酮

货号:

B2546552

CAS 编号:

5964-48-7

分子量:

268.291

InChI 键:

HDPOBIOWQBVXAS-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

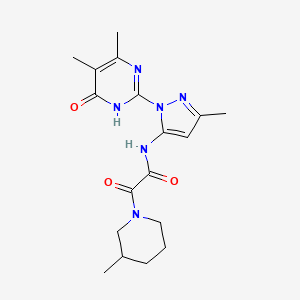

“9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one” is a chemical compound with the molecular formula C16H13FN2O . It’s a part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[2,1-a]isoindol-5-one core with a 4-fluorophenyl group attached .Chemical Reactions Analysis

The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines has been suggested . This reaction can lead to various cyclic products .科学研究应用

- NSC683712 作为潜在的抗癌药物已被研究。研究人员探索了其对癌细胞系的效用,肿瘤生长抑制,以及作用机制。临床前研究表明,它可能干扰细胞周期进程并在癌细胞中诱导凋亡 .

- 该化合物的免疫调节特性引起了人们的关注。它可能影响免疫反应,包括细胞因子的产生,T细胞活化和巨噬细胞的功能。了解这些影响可能带来新的免疫治疗策略 .

- 一些研究探索了 NSC683712 作为潜在的神经保护剂。它调节神经通路和抵御氧化应激的能力对阿尔茨海默病和帕金森病等神经退行性疾病具有重要意义 .

- 研究人员已经调查了该化合物的抗炎作用。它可以抑制促炎介质并在各种模型中减少炎症。这些发现可能与类风湿性关节炎和炎症性肠病等疾病相关 .

- NSC683712 已证明对某些细菌和真菌菌株具有活性。研究探索了其作为抗菌剂的潜力,这可能对对抗耐药病原体至关重要 .

- 化学家和药物科学家研究了该化合物的构效关系。通过修改其化学结构,他们旨在优化其药理特性,增强选择性并改善药物特性 .

抗癌特性

免疫调节

神经保护和神经退行性疾病

抗炎活性

抗菌和抗真菌特性

化学生物学和药物化学

属性

IUPAC Name |

9b-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPOBIOWQBVXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818124 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Condense o-(p-fluorobenzoyl)benzoic acid with ethylenediamine by the procedure of Example 1 to obtain 9b-(p-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, reduce with lithium aluminum hydride and treat with hydrogen chloride as described in Example 1 to obtain 1-(p-fluorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine, dihydrochloride, m.p. 303° C. (dec.).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)

![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)